

# Application Notes and Protocols for the Synthesis of Nucleoside Analogues Using Tetraacetylribofuranose

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## Compound of Interest

**Compound Name:** 1,2,3,5-Tetraacetyl-beta-D-ribofuranose

**Cat. No.:** B119531

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## Introduction

Nucleoside analogues are a cornerstone of therapeutic agents, exhibiting a wide range of biological activities, including antiviral and anticancer properties. A common and effective strategy for the synthesis of these vital compounds involves the glycosylation of a nucleobase with a protected ribose sugar, followed by deprotection. 1,2,3,5-Tetra-O-acetyl- $\beta$ -D-ribofuranose is a frequently utilized, commercially available, and stable ribose donor for these syntheses.

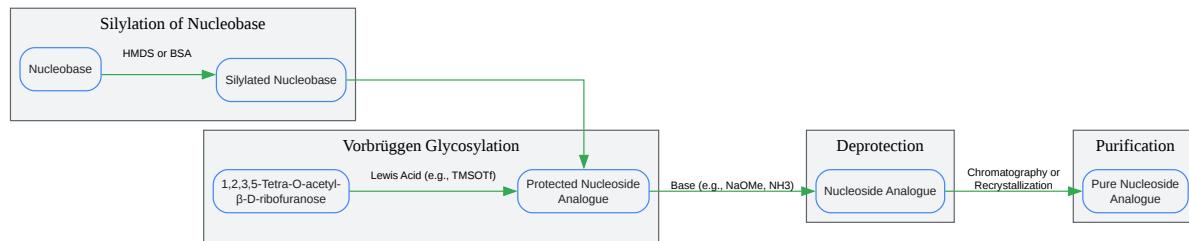
This document provides detailed application notes and experimental protocols for the synthesis of N-nucleoside analogues using tetraacetylribofuranose. The primary focus is on the widely used Vorbrüggen glycosylation method for coupling the sugar and the base, followed by common deprotection strategies to yield the final nucleoside analogue.

## Synthesis of Protected Nucleoside Analogues: The Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is a powerful and versatile method for the formation of the N-glycosidic bond between a silylated nucleobase and an acylated sugar in the presence of a

Lewis acid catalyst.<sup>[1]</sup> This reaction typically proceeds with good stereoselectivity, yielding the desired  $\beta$ -anomer due to the neighboring group participation of the 2'-acetyl group.<sup>[2]</sup>

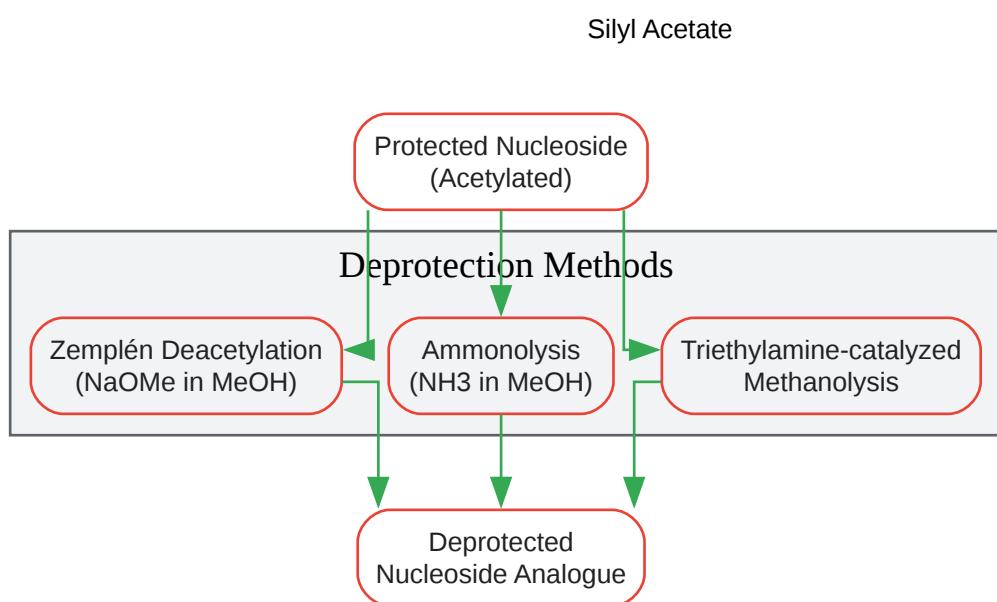
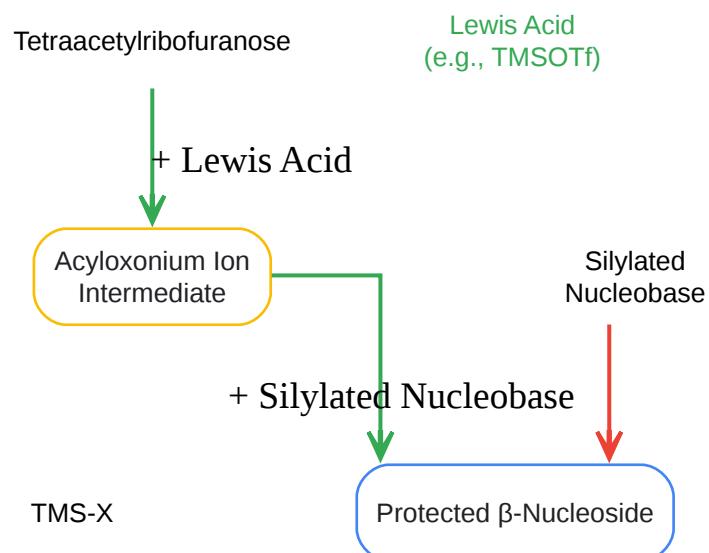
The general workflow for the synthesis of nucleoside analogues using tetraacetylribofuranose is depicted below.



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Caption: General workflow for the synthesis of nucleoside analogues.

The mechanism of the Vorbrüggen glycosylation involves the formation of an acyloxonium ion intermediate from tetraacetylribofuranose in the presence of a Lewis acid. The silylated nucleobase then attacks this intermediate from the  $\beta$ -face to form the protected nucleoside.



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## References

- 1. Vorbrüggen Glycosylation [drugfuture.com]
- 2. researchgate.net [researchgate.net]
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